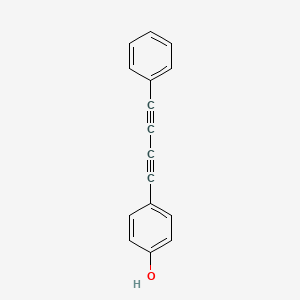
4-(Phenylbuta-1,3-diyn-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylbuta-1,3-diyn-1-yl)phenol is an organic compound characterized by the presence of a phenyl group attached to a butadiyne chain, which is further connected to a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylbuta-1,3-diyn-1-yl)phenol typically involves the coupling of phenylacetylene with a suitable phenol derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and more efficient catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to convert the triple bonds into single bonds, resulting in saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated phenylbutane derivatives.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 4-(Phenylbuta-1,3-diyn-1-yl)phenol serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals or bioactive compounds.
Industry: In materials science, this compound is explored for its electronic properties, making it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which 4-(Phenylbuta-1,3-diyn-1-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, or covalent modifications. The phenol group can participate in hydrogen bonding, while the butadiyne chain provides rigidity and electronic properties that influence its interactions.
Comparación Con Compuestos Similares
4-(Phenylethynyl)phenol: Similar structure but with a single triple bond instead of a butadiyne chain.
4-(Phenylpropyn-1-yl)phenol: Contains a propynyl group instead of a butadiyne chain.
4-(Phenylbuta-1,3-diyn-1-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness: 4-(Phenylbuta-1,3-diyn-1-yl)phenol is unique due to the presence of the butadiyne chain, which imparts distinct electronic properties and rigidity compared to its analogs. This structural feature makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Propiedades
Fórmula molecular |
C16H10O |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
4-(4-phenylbuta-1,3-diynyl)phenol |
InChI |
InChI=1S/C16H10O/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13,17H |
Clave InChI |
YESOAGFMCBAEAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


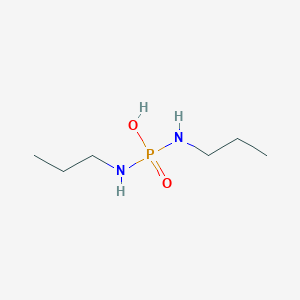
![N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11763506.png)
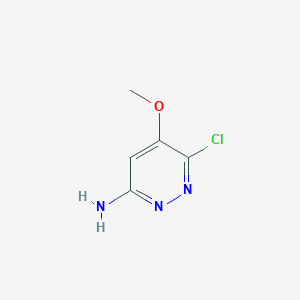
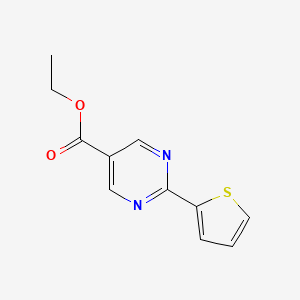
![{Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)
![2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763532.png)
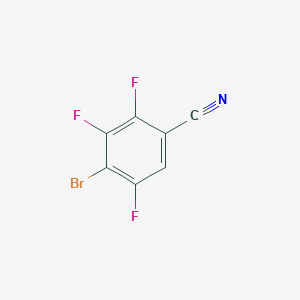
![5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763541.png)
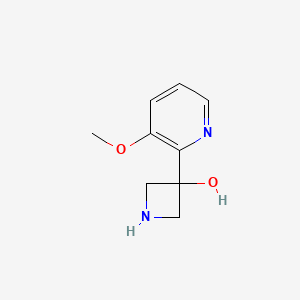
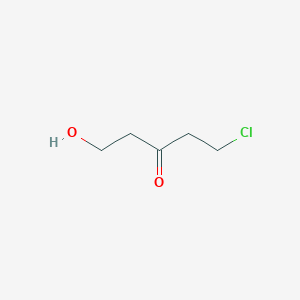
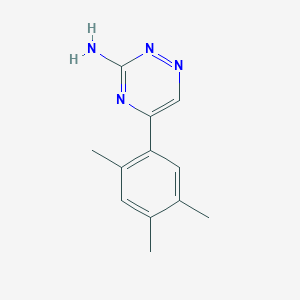

![4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763564.png)

